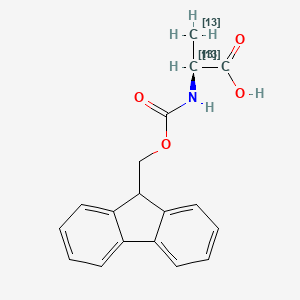

Fmoc-Ala-OH-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

314.31 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1 |

InChI Key |

QWXZOFZKSQXPDC-XZYMTLJFSA-N |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-OH-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-OH-13C3, or N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, is a stable isotope-labeled amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of three carbon-13 isotopes into the alanine molecule provides a distinct mass shift, making it an invaluable tool for quantitative proteomics, drug metabolism studies, and the structural analysis of peptides and proteins by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is chemically identical to its unlabeled counterpart, with the exception of its isotopic composition. This allows it to be seamlessly integrated into standard peptide synthesis workflows while enabling precise tracking and quantification.

| Property | Value | Citations |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, L-Alanine-13C3, N-Fmoc | [1] |

| Molecular Formula | ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H | [1] |

| Molecular Weight | 314.31 g/mol | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥99% (CP) | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 147-153 °C (lit.) | [1] |

| Optical Activity | [α]20/D -18°, c = 1 in DMF | [1] |

| Mass Shift | M+3 | [1] |

| Primary Application | Peptide synthesis | [1] |

| Technique Suitability | Bio NMR | [1] |

Key Applications in Research and Development

The primary utility of this compound lies in its application as a tracer and internal standard in various analytical techniques.

-

Quantitative Proteomics: In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. By synthesizing a peptide of interest with a ¹³C-labeled alanine residue, researchers can create a heavy internal standard. This standard is spiked into a biological sample, and the ratio of the heavy (labeled) to light (unlabeled) peptide signals in the mass spectrometer allows for precise and absolute quantification of the target protein.[2][3][4][5]

-

Structural Biology (NMR): The incorporation of ¹³C-labeled amino acids into peptides and proteins is a powerful technique in NMR spectroscopy. The ¹³C nucleus is NMR-active, and its presence at specific sites allows for the determination of peptide and protein structures, dynamics, and interactions with other molecules.[6][7][8]

-

Pharmacokinetic Studies: Stable isotope-labeled compounds are used as tracers in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[8]

Experimental Protocols

The following sections detail the methodologies for the synthesis of a ¹³C-labeled peptide using this compound, followed by its analysis.

Synthesis of a ¹³C-Labeled Peptide via Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from established Fmoc-SPPS procedures and is suitable for use with an automated microwave peptide synthesizer.[9][10][11][12][13]

Materials:

-

This compound

-

Other required Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and 3,6-dioxa-1,8-octanedithiol (DODT)

-

Diethylether (cold)

-

Automated microwave peptide synthesizer

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in the reaction vessel of the synthesizer.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with the deprotection solution.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid to the resin using DIC and Oxyma as activators.

-

-

Peptide Chain Elongation (Automated Cycles): For each subsequent amino acid in the sequence:

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with the deprotection solution.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Coupling: Add the next Fmoc-protected amino acid (including this compound at the desired position), along with DIC and Oxyma, to the reaction vessel. Microwave heating is applied to accelerate the coupling reaction. A special coupling cycle with a longer reaction time may be used for the labeled amino acid to ensure complete incorporation.[9]

-

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Lyophilize the crude peptide overnight to obtain a dry powder.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry. The mass spectrum should show a peak corresponding to the calculated mass of the ¹³C-labeled peptide.[14]

Analysis of the ¹³C-Labeled Peptide by Mass Spectrometry

Procedure:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

LC-MS/MS Analysis:

-

Inject the peptide solution into a liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Separate the peptide from any remaining impurities using a suitable C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Acquire mass spectra in full scan mode to determine the exact mass of the peptide, paying close attention to the isotopic distribution to confirm the incorporation of the three ¹³C atoms.[14]

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be used to confirm the peptide sequence.

-

Signaling Pathways and Workflows

While this compound is a tool for synthesis and analysis rather than a direct participant in biological signaling, its application is central to the workflow of quantitative proteomics, which is used to study signaling pathways. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for quantitative proteomics using a ¹³C-labeled peptide standard.

Conclusion

This compound is a specialized but essential reagent for modern biochemical and pharmaceutical research. Its utility in providing a stable, non-radioactive label for peptides enables highly accurate quantification and detailed structural analysis. The well-established protocols for its use in solid-phase peptide synthesis make it accessible for a wide range of applications, from fundamental protein research to the development of novel peptide-based therapeutics.

References

- 1. This compound 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. spectra2000.it [spectra2000.it]

- 4. Amino acid-coded tagging approaches in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 7. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpt.com [jpt.com]

- 9. shoko-sc.co.jp [shoko-sc.co.jp]

- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Ala-OH-13C3 chemical properties

An In-depth Technical Guide to Fmoc-Ala-OH-13C3

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3 (this compound) is a stable isotope-labeled derivative of the amino acid alanine.[1] The incorporation of three carbon-13 isotopes into the alanine backbone makes it a valuable tool in various research and development applications, particularly in proteomics, metabolic flux analysis, and as a tracer in drug development.[1][2] Its primary application is as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for controlled, sequential addition of amino acids to a growing peptide chain.[3][4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₅¹³C₃H₁₇NO₄[1] |

| Molecular Weight | 314.31 g/mol [1][3][5] |

| CAS Number | 765259-05-0[1] |

| Appearance | White to off-white solid powder[1] |

| Purity | Assay: ≥98.5% to 99% (CP)[1][3][5] |

| Isotopic Purity | 99 atom % ¹³C[3][5] |

| Melting Point | 147-153 °C[3][5] |

| Optical Activity | [α]20/D -18°, c = 1 in DMF[3][5] |

| Solubility | Soluble in DMSO and DMF.[6][7] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of this compound into a peptide sequence on a solid support resin (e.g., 2-chlorotrityl chloride resin).[8]

Materials:

-

This compound

-

2-chlorotrityl chloride (2-CTC) resin[8]

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)[8]

-

N,N-Diisopropylethylamine (DIEA)[8]

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DMF for 30 minutes.

-

This compound Loading:

-

Dissolve this compound (2 eq) and DIEA (4 eq) in DCM.

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of the Next Amino Acid:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF.

-

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

NMR Spectroscopy

The ¹³C labeling of this compound makes it suitable for bio-NMR studies.[3][5] NMR can be used to confirm the incorporation and study the structure and dynamics of the resulting peptide.

Sample Preparation:

-

Synthesize the peptide containing the ¹³C₃-Alanine residue using the SPPS protocol.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified peptide to a powder.

-

Dissolve the peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O).

Data Acquisition:

-

Acquire one-dimensional ¹³C and two-dimensional heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC) on a high-field NMR spectrometer. The ¹³C signals from the labeled alanine will be significantly enhanced, aiding in resonance assignment and structural analysis.

Applications and Workflows

The unique properties of this compound lend it to several advanced applications in scientific research.

Peptide Synthesis and Structural Biology

The primary application of this compound is in the synthesis of isotopically labeled peptides.[3] These peptides are invaluable for NMR-based structural studies, allowing for the unambiguous assignment of signals corresponding to the labeled alanine residue.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. This compound 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FMOC-Ala-OH CAS#: 35661-39-3 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Fmoc-Ala-OH-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Ala-OH-13C3, a stable isotope-labeled amino acid derivative crucial for various applications in research and drug development. This document details its physicochemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its role in metabolic and structural studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for Fmoc-Ala-OH and its 13C-labeled analogue.

| Property | Fmoc-Ala-OH | This compound | Unit |

| Molecular Formula | C18H17NO4 | C15¹³C3H17NO4 | |

| Molecular Weight | 311.33[1] | 314.31[2][3] | g/mol |

| Isotopic Purity | Not Applicable | 99 atom % ¹³C[2] | |

| Appearance | White to off-white solid[1][3] | White to off-white solid[3] | |

| Melting Point | 147-153[2] | 147-153[2] | °C |

| Optical Activity ([α]20/D) | -18° (c = 1 in DMF)[2] | -18° (c = 1 in DMF)[2] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, or DIC (N,N'-Diisopropylcarbodiimide)

-

Base: e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Washing solvents: Dichloromethane (DCM), Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.[4]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIEA, 2 equivalents relative to the amino acid) to the amino acid solution to pre-activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the step can be repeated.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin.

-

Gently agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Visualizations

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

References

An In-depth Technical Guide to Fmoc-Ala-OH-13C3: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of Fmoc-Ala-OH-13C3, a stable isotope-labeled amino acid derivative crucial for various research applications, including peptide synthesis and metabolic studies.

Chemical Structure and Properties

This compound is an N-terminally protected form of L-alanine in which the three carbon atoms of the alanine backbone are replaced with the carbon-13 (¹³C) isotope. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amine, which is readily cleavable under basic conditions, making it a valuable building block in solid-phase peptide synthesis (SPPS).

The incorporation of ¹³C isotopes provides a distinct mass shift, enabling the use of mass spectrometry-based techniques for the quantification and tracing of peptides and proteins in complex biological samples.[1]

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| Chemical Formula | ¹³C₃C₁₅H₁₇NO₄ | [2] |

| Linear Formula | ¹³CH₃¹³CH(NH-Fmoc)¹³CO₂H | [2][3][4][5] |

| Molecular Weight | 314.31 g/mol | [2][5] |

| SMILES String | [13CH3]--INVALID-LINK----INVALID-LINK--=O | [2][4][5] |

| InChI Key | QWXZOFZKSQXPDC-XZYMTLJFSA-N | [2][4][5] |

| CAS Number | Not explicitly available for ¹³C₃ variant. (Unlabeled: 35661-39-3) |

Synthesis of this compound

The synthesis of this compound is analogous to the standard procedure for the preparation of Fmoc-protected amino acids. The key difference is the use of the isotopically labeled starting material, L-Alanine-¹³C₃. This starting material is commercially available from various suppliers of stable isotopes.

The most common method involves the reaction of L-Alanine-¹³C₃ with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The succinimidyl ester of the Fmoc group readily reacts with the primary amine of the alanine to form a stable carbamate linkage.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of Fmoc-Ala-OH.[6]

Materials:

-

L-Alanine-¹³C₃

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution of L-Alanine-¹³C₃: In a round-bottom flask, dissolve L-Alanine-¹³C₃ (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

-

Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove any insoluble material.

-

Wash the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

-

Extract the product into ethyl acetate (3x).

-

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, which are essential for quality control and experimental design.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Isotopic Purity | ≥99 atom % ¹³C | [2][4][5] |

| Chemical Purity | ≥99% (CP) | [2][4][5] |

| Melting Point | 147-153 °C | [2][4][5] |

| Optical Activity | [α]20/D -18°, c = 1 in DMF | [2][4][5] |

| Appearance | White to off-white solid | [] |

Table 3: Spectroscopic Data

| Spectroscopic Method | Key Features | Reference |

| Mass Spectrometry | Mass shift of M+3 compared to the unlabeled compound. | [2][4][5] |

| ¹³C NMR | The spectrum will show signals corresponding to the three enriched carbon atoms, with chemical shifts and couplings characteristic of the alanine backbone. | [8] |

| ¹H NMR | The proton signals will exhibit coupling to the adjacent ¹³C nuclei, providing structural confirmation. | [8] |

Applications

This compound is a valuable tool for a range of applications in chemical biology and drug development, including:

-

Peptide Synthesis: It is used as a building block in the synthesis of isotopically labeled peptides for use as internal standards in quantitative proteomics and mass spectrometry-based assays.

-

Metabolic Flux Analysis: The stable isotope label allows for the tracing of alanine metabolism in cellular systems, providing insights into metabolic pathways in health and disease.[1]

-

Structural Biology: Labeled peptides and proteins can be used in NMR spectroscopy to aid in structure determination and to study protein dynamics.

Conclusion

This compound is a well-characterized, isotopically labeled amino acid derivative with significant utility in modern biochemical and pharmaceutical research. The straightforward synthesis from commercially available L-Alanine-¹³C₃ and its versatile applications make it an indispensable tool for scientists working in the fields of proteomics, metabolomics, and drug discovery.

References

- 1. Cambridge Isotope Laboratories L-ALANINE (13C3, 99%; 15N, 99%), 0.5 G, | Fisher Scientific [fishersci.com]

- 2. L-Alanine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2184-H-0.1 [isotope.com]

- 3. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]

- 6. L -Alanine-13C3 13C 98atom , 95 CP 100108-77-8 [sigmaaldrich.com]

- 8. Sigma Aldrich Fine Chemicals Biosciences L-Alanine-13C3,15N 98 atom % 15N, | Fisher Scientific [fishersci.com]

A Technical Guide to Fmoc-Ala-OH-13C3: Isotopic Purity and Enrichment

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reproducibility of experimental results. This guide provides an in-depth analysis of Fmoc-Ala-OH-13C3, a derivative of the amino acid alanine labeled with three carbon-13 isotopes. It is widely used in peptide synthesis and metabolic research. This document outlines the key quality attributes of isotopic purity and enrichment, presents methodologies for their determination, and offers a visual representation of the analytical workflow.

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available this compound are critical parameters for its application. The following table summarizes these specifications from various suppliers.

| Supplier | Isotopic Purity (atom % 13C) | Chemical Purity | Analytical Technique(s) |

| Sigma-Aldrich | 99 atom % 13C[1] | 99% (CP)[1] | bio NMR: suitable[1] |

| MedchemExpress | Not explicitly stated | 98.5%[2] | Not explicitly stated |

| Cambridge Isotope Laboratories | 99% (for 13C3, 15N variant)[3] | 98%[3] | Biomolecular NMR, Proteomics[3] |

Note: Isotopic enrichment refers to the abundance of the 13C isotope in the labeled positions, while chemical purity indicates the percentage of the compound that is this compound.

Experimental Protocols

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. For 13C-labeled compounds, 13C NMR is particularly informative.

Methodology:

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

Instrument Parameters: The sample is placed in a high-field NMR spectrometer. A standard 13C NMR spectrum is acquired. Key parameters to optimize include the pulse sequence, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will show peaks corresponding to the three carbon atoms of the alanine moiety. The presence of strong signals at the expected chemical shifts for the α-carbon, β-carbon, and carboxyl carbon confirms the incorporation of 13C. The isotopic enrichment can be estimated by comparing the integrals of the 13C signals to those of any residual 12C signals or by comparing them to the signal of a known concentration of an internal standard. The absence of significant signals from the unlabeled compound indicates high isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and isotopic distribution.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, sometimes with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions of the molecule.

-

Mass Analysis: The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. Since the compound is labeled with three 13C atoms, its molecular weight will be approximately 3 Daltons higher than the unlabeled analogue. The isotopic enrichment is determined by the relative intensity of the peak for the fully labeled molecule compared to the peaks for partially labeled or unlabeled molecules. The distribution of isotopologues can be used to calculate the average isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization of the amino acid.[4]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the analysis of this compound, the following diagrams are provided.

Caption: Workflow for assessing the isotopic purity and enrichment of this compound.

Caption: Relationship between isotopic purity, isotopic enrichment, and chemical purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to Stable Isotope Labeling with Fmoc-Ala-OH-¹³C₃

This guide provides a comprehensive overview of Fmoc-Ala-OH-¹³C₃, a stable isotope-labeled amino acid, for researchers, scientists, and drug development professionals. It covers the fundamental properties, core applications, and detailed experimental workflows associated with this compound, with a focus on its use in quantitative proteomics and peptide synthesis.

Introduction to Fmoc-Ala-OH-¹³C₃

Fmoc-Ala-OH-¹³C₃ is a variant of the amino acid L-alanine in which the three carbon atoms have been replaced with the heavy stable isotope, carbon-13. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group attached to the nitrogen atom, which is crucial for controlled, stepwise peptide synthesis. This combination of features makes Fmoc-Ala-OH-¹³C₃ a valuable tool in mass spectrometry-based analytical methods.

Stable isotope-labeled compounds are chemically identical to their naturally occurring counterparts but have a greater mass.[] This mass difference allows for their precise detection and quantification using mass spectrometry (MS).[] The key advantage of using stable isotopes like ¹³C is that they are non-radioactive, making them safe for routine laboratory use and even in human clinical trials.[2]

Properties and Specifications

The physical and chemical properties of Fmoc-Ala-OH-¹³C₃ are critical for its application in experimental settings. The key specifications are summarized below.

| Property | Value | Reference |

| Chemical Formula | ¹³C₃H₃¹³CH(NH-Fmoc)¹³CO₂H | |

| Molecular Weight | 314.31 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% | |

| Mass Shift | M+3 | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 147-153 °C |

Core Applications

Fmoc-Ala-OH-¹³C₃ is primarily used in two major areas of research: as a building block for synthesizing stable isotope-labeled peptides and for metabolic labeling in cell culture.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group makes this compound ideal for Fmoc-based solid-phase peptide synthesis (SPPS).[4] In this technique, a peptide is assembled step-by-step on a solid resin support. The Fmoc group prevents unwanted reactions at the amino end of the molecule and can be cleanly removed with a mild base to allow the next amino acid to be added.[4]

By incorporating Fmoc-Ala-OH-¹³C₃ at a specific position in a peptide sequence, researchers can synthesize a "heavy" version of a peptide of interest. This isotopically labeled peptide is an ideal internal standard for quantitative mass spectrometry assays. When a known quantity of the heavy peptide is spiked into a complex biological sample (like blood plasma or cell lysate), it can be used to accurately determine the absolute concentration of the corresponding natural ("light") peptide in the sample.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on metabolic incorporation of stable isotope-labeled amino acids.[5] In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one or more amino acids. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids like ¹³C-labeled alanine.[6]

Over several cell divisions, the heavy amino acids are fully incorporated into all newly synthesized proteins. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the cell populations are combined, and their proteins are extracted, digested, and analyzed by mass spectrometry.[5] Because the heavy and light versions of a peptide are chemically identical, they behave the same way during chromatography and ionization, but they appear as distinct peaks in the mass spectrum, separated by a specific mass difference. The ratio of the intensities of these peaks accurately reflects the relative abundance of the protein in the two cell populations.[5]

Experimental Protocols and Workflows

This section provides detailed methodologies for the primary applications of Fmoc-Ala-OH-¹³C₃.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical steps involved in using Fmoc-Ala-OH-¹³C₃ to create a stable isotope-labeled peptide for use as an internal standard.

Caption: Workflow for synthesis and application of a ¹³C-labeled peptide.

Protocol for Fmoc-Ala-OH-¹³C₃ Coupling in SPPS:

-

Resin Preparation: Start with a pre-loaded resin or couple the first amino acid to a suitable resin (e.g., 2-chlorotrityl chloride resin).[7]

-

Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the bound amino acid. Wash the resin thoroughly with DMF.

-

Activation and Coupling: In a separate vessel, dissolve 3-4 equivalents of Fmoc-Ala-OH-¹³C₃ and a coupling agent (e.g., HBTU, HATU) in DMF. Add an activation base like diisopropylethylamine (DIEA) and allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated Fmoc-Ala-OH-¹³C₃ solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: After the coupling is complete, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the successful coupling and the absence of free amines.

-

Chain Elongation: Repeat the deprotection and coupling steps for all subsequent amino acids in the desired peptide sequence.

-

Cleavage and Purification: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. Purify the resulting crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final labeled peptide using mass spectrometry.

General Workflow for a SILAC Experiment

The diagram below outlines the core workflow of a quantitative proteomics experiment using SILAC for metabolic labeling.

Caption: Workflow for a quantitative proteomics SILAC experiment.

Protocol Outline for SILAC Labeling:

-

Medium Preparation: Prepare custom cell culture medium that lacks the amino acid to be labeled (in this case, L-alanine). Split the medium into two batches. To one, add normal L-alanine ("Light" medium). To the other, add Fmoc-Ala-OH-¹³C₃ after removing the Fmoc group, or more commonly, use commercially available ¹³C₃-L-Alanine for SILAC ("Heavy" medium).

-

Cell Adaptation: Culture the chosen cell line in the heavy medium for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the desired experimental conditions to the two cell populations. For example, treat the "heavy" labeled cells with a drug and the "light" cells with a vehicle control.

-

Cell Harvesting and Mixing: After treatment, harvest the cells from both populations. Count the cells accurately and combine them in a 1:1 ratio.

-

Protein Extraction and Digestion: Lyse the combined cell pellet to extract the proteins. Digest the proteins into smaller peptides using a protease like trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The mass spectrometer will detect pairs of peptides—the light version and the heavy version, which is 3 Daltons heavier for each incorporated alanine-¹³C₃.

-

Data Analysis: Use specialized software to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs. This ratio directly corresponds to the relative change in abundance of the parent protein between the two experimental conditions.

References

- 2. chempep.com [chempep.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Fmoc-Ala-OH-13C3 CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the identification, properties, and application of Fmoc-Ala-OH-13C3, a stable isotope-labeled amino acid crucial for advanced research in proteomics, drug development, and structural biology.

Core Identification

This compound is the N-α-Fmoc protected form of L-alanine, where all three carbon atoms of the alanine molecule have been substituted with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based proteomics and for structural elucidation in nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Synonyms: N-(9-Fluorenylmethoxycarbonyl)-L-alanine-13C3, L-Alanine-13C3, N-Fmoc[3]

| Identifier | Value |

| CAS Number | 765259-05-0 (for 13C3 labeled) |

| Unlabeled CAS Number | 35661-39-3[4] |

| MDL Number | MFCD04113755[3] |

| Molecular Formula | C₁₅¹³C₃H₁₇NO₄[4] |

| Molecular Weight | ~314.31 g/mol [3][4] |

| PubChem Substance ID | 329759039[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, facilitating its use in experimental settings.

| Property | Value |

| Appearance | White to off-white solid[4] |

| Purity | ≥98.5%[4] |

| Isotopic Purity | ≥99 atom % 13C[3][5] |

| Melting Point | 147-153 °C[3][5] |

| Optical Activity | [α]20/D -18°, c = 1 in DMF[3][5] |

| Solubility | Soluble in Dimethylformamide (DMF) |

| Storage | Recommended storage at -20°C for long-term stability[4] |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a site-specific isotopic label into a peptide sequence.[6] The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin.

Materials:

-

This compound

-

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)[7]

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HCTU, HATU, or HBTU/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: The peptide synthesis resin is swelled in DMF for at least 1 hour in the reaction vessel.[7]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.[7] The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

-

Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading capacity) is dissolved in DMF. The coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to the amino acid solution to pre-activate it for a few minutes.[7]

-

Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling.[7]

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and by-products.

-

Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[3]

-

Chain Elongation: The cycle of deprotection (Step 2) and coupling (Steps 3-5) is repeated with the subsequent amino acids in the desired peptide sequence.

-

Final Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow and Signaling Pathways

This compound is a synthetic building block and is not directly involved in biological signaling pathways. Its utility lies in the synthesis of isotopically labeled peptides, which can then be used to study various biological processes. The primary workflow involving this compound is Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow: Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of amino acid addition during Fmoc-based solid-phase peptide synthesis.

Caption: Workflow for the incorporation of this compound in SPPS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. qyaobio.com [qyaobio.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Methodological & Application

Application Notes and Protocols for Fmoc-Ala-OH-13C3 in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-OH-13C3 is a stable isotope-labeled amino acid that serves as a critical tool in modern proteomics and structural biology. Its integration into synthetic peptides through Solid-Phase Peptide Synthesis (SPPS) enables precise and quantitative analysis of proteins and their interactions. The replacement of the three carbon atoms in alanine with their heavier isotope, ¹³C, induces a predictable mass shift without altering the chemical properties of the resulting peptide. This unique characteristic makes it an ideal internal standard for absolute quantification (AQUA) of proteins by mass spectrometry and a valuable probe for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. These application notes provide detailed protocols and data for the effective use of this compound in SPPS.

Physicochemical Properties and Specifications

Proper handling and storage of this compound are crucial for successful peptide synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅¹³C₃H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 314.31 g/mol | --INVALID-LINK-- |

| Isotopic Purity | ≥ 98.5% | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | --INVALID-LINK-- |

Applications in Solid-Phase Peptide Synthesis

The primary applications of peptides synthesized with this compound are in quantitative proteomics and structural biology.

Absolute Quantification (AQUA) of Proteins

The AQUA methodology utilizes synthetic, stable isotope-labeled peptides as internal standards to determine the absolute concentration of a target protein in a complex biological sample. A known quantity of the heavy peptide, containing one or more labeled amino acids like ¹³C₃-Alanine, is spiked into the sample. Following proteolytic digestion, the sample is analyzed by mass spectrometry. The signal intensity ratio of the labeled peptide to its endogenous, unlabeled counterpart allows for precise quantification.[1][2][3]

Structural Analysis by Nuclear Magnetic Resonance (NMR)

Incorporating ¹³C-labeled amino acids into peptides and proteins aids in the determination of their three-dimensional structures and in studying their dynamics and interactions.[4][5] The ¹³C nucleus is NMR-active, and its presence at specific sites in a peptide allows for the use of powerful multi-dimensional NMR experiments to probe the local environment and connectivity of atoms, which is instrumental in resolving complex protein structures.[4]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Washing solvents: Methanol, Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

After completion, wash the resin with DMF (5 times).

-

-

Incorporation of this compound (Special Considerations):

-

To ensure high incorporation efficiency and minimize racemization, it is recommended to use a specialized coupling protocol for labeled amino acids.[6]

-

Use 2 equivalents of this compound.

-

Activate with a 1:1 mixture of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure.

-

Increase the coupling time to a minimum of 2 hours, and potentially up to 4 hours, to ensure complete reaction.[6] Monitor the reaction closely.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Incorporation Efficiency of ¹³C-labeled Amino Acid | >95% | Requires optimized coupling conditions and extended reaction times. |

| Overall Crude Peptide Yield | Sequence-dependent (typically 50-80%) | Yield can be affected by the length and sequence of the peptide. |

| Purity after RP-HPLC | >95% | Dependent on the efficiency of the synthesis and purification steps. |

| Isotopic Enrichment in Final Peptide | >98% | Dependent on the isotopic purity of the starting this compound. |

Application Workflow: Absolute Quantification of a Target Protein using a ¹³C₃-Ala Labeled Peptide Standard

This workflow details the use of a custom-synthesized peptide containing ¹³C₃-Alanine for the absolute quantification of a target protein from a cell lysate.

Signaling Pathway Investigation using ¹³C-Labeled Peptides

Stable isotope-labeled peptides can also be instrumental in elucidating metabolic and signaling pathways. By tracing the incorporation and fate of the ¹³C label, researchers can map the flow of metabolites through a network of biochemical reactions. For example, peptides can be used as substrates in kinase assays to study signaling cascades.

Conclusion

This compound is a versatile and powerful reagent for researchers in proteomics and drug development. Its incorporation into synthetic peptides via SPPS provides a robust platform for the absolute quantification of proteins and for detailed structural and mechanistic studies. The protocols and workflows provided here offer a comprehensive guide to the successful application of this valuable tool. Careful optimization of synthesis conditions, particularly for the coupling of the labeled amino acid, is paramount to achieving high-quality results.

References

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. iris-biotech.de [iris-biotech.de]

- 5. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Workflow of AQUA in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

Unlocking Molecular Insights: Fmoc-Ala-OH-13C3 for Advanced 13C Labeling in NMR Studies

For researchers, scientists, and drug development professionals, the precise analysis of peptide and protein structure, dynamics, and interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, relies on the incorporation of stable isotopes to enhance signal sensitivity and resolve complex spectra. This document provides detailed application notes and protocols for utilizing Fmoc-Ala-OH-13C3, a key reagent for site-specific 13C labeling of alanine residues in peptides and proteins for in-depth NMR analysis.

The introduction of 13C-labeled amino acids, such as this compound, into a peptide sequence simplifies complex NMR spectra and allows for the unambiguous assignment of signals.[1][2] This targeted labeling strategy is particularly advantageous for studying large proteins where spectral overlap can be a significant hurdle.[1][2] By selectively enriching specific alanine residues with 13C, researchers can probe local environments, monitor conformational changes, and investigate interactions with binding partners, such as small molecules or other proteins.

Applications in Research and Drug Development

The use of this compound for 13C labeling has broad applications across various fields:

-

Structural Biology: Elucidating the three-dimensional structure of peptides and proteins by providing key distance and dihedral angle restraints.

-

Drug Discovery: Screening for and characterizing the binding of small molecule fragments and lead compounds to protein targets. Changes in the chemical shift of the 13C-labeled alanine can indicate a direct interaction.

-

Enzyme Mechanism Studies: Probing the catalytic mechanism of enzymes by monitoring the chemical environment of an alanine residue within the active site during the enzymatic reaction.

-

Protein Dynamics and Folding: Investigating the flexibility and conformational dynamics of different regions of a protein, which are often crucial for its biological function.

-

Metabolic Pathway Analysis: Tracing the metabolic fate of alanine in cellular systems, as demonstrated in studies of gluconeogenesis where [3-13C]alanine is used to follow its conversion to glucose.

Quantitative Data: 13C NMR Chemical Shifts

The chemical shift of a 13C-labeled alanine residue is sensitive to its local electronic environment, which is determined by the peptide's primary sequence, secondary structure (α-helix, β-sheet), and tertiary structure. The following table summarizes typical 13C chemical shifts for the carbonyl (C'), alpha-carbon (Cα), and beta-carbon (Cβ) of alanine residues in peptides.

| Carbon Atom | Chemical Shift Range (ppm) | Influencing Factors |

| C' (Carbonyl) | 170 - 180 | Hydrogen bonding, solvent exposure, secondary structure. |

| Cα (Alpha-carbon) | 50 - 55 | Dihedral angles (φ, ψ), secondary structure. |

| Cβ (Beta-carbon) | 15 - 25 | Side-chain packing, local steric environment. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual values can vary depending on the specific peptide sequence, solvent conditions, and pH.

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][3][4] The following is a generalized protocol.

Materials and Reagents

-

This compound

-

Wang resin (for peptides with a C-terminal carboxylic acid)[2]

-

Other Fmoc-protected amino acids

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[1]

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[5][6]

-

Cold diethyl ether

Protocol for Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell the Wang resin in DMF in a reaction vessel.

-

First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.[1] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the this compound (or other Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection:

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

NMR Sample Preparation: Dissolve the purified, 13C-labeled peptide in a suitable deuterated solvent for NMR analysis.

Visualizing Workflows and Pathways

To further clarify the experimental process and a relevant biological application, the following diagrams have been generated using the DOT language.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating 13C-labeled alanine.

Caption: Simplified metabolic pathway of gluconeogenesis showing the conversion of 13C-labeled alanine to glucose.

By following these protocols and utilizing the principles outlined, researchers can effectively employ this compound to gain valuable, high-resolution insights into the world of peptides and proteins, accelerating discovery and development in their respective fields.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. iris-biotech.de [iris-biotech.de]

Revolutionizing Quantitative Proteomics: Applications and Protocols for Fmoc-Ala-OH-13C3

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of proteomics, the quest for precise and reliable protein quantification is paramount. The use of stable isotope-labeled amino acids has become a cornerstone of quantitative mass spectrometry, and among these, Fmoc-Ala-OH-13C3 is emerging as a valuable tool for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the applications of this compound in quantitative proteomics, complete with experimental protocols and data presentation, to empower researchers in their pursuit of scientific discovery.

Introduction to Stable Isotope Labeling in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy that allows for accurate and robust quantification of proteins. In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") amino acids or a "heavy" isotope-labeled counterpart. The heavy-labeled amino acids are incorporated into all newly synthesized proteins. Following cell lysis and protein digestion, the samples are mixed, and the relative abundance of proteins is determined by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs.

This compound, a derivative of the amino acid alanine with three carbon-13 isotopes and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a key reagent for the synthesis of heavy-labeled peptide standards. These standards are crucial for absolute quantification of proteins and for validating results from relative quantification experiments.

Core Applications of this compound in Quantitative Proteomics

The primary application of this compound is in the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for targeted protein quantification by mass spectrometry. These SIL peptides are chemically identical to their endogenous counterparts but have a known mass shift due to the 13C isotopes, allowing for their precise detection and quantification.

Key applications include:

-

Absolute Quantification of Proteins: By spiking a known concentration of a SIL peptide (synthesized using this compound) into a biological sample, the absolute quantity of the corresponding endogenous peptide, and by extension the protein, can be determined.

-

Validation of Biomarker Candidates: Putative protein biomarkers identified through discovery proteomics approaches can be validated using targeted mass spectrometry assays with SIL peptides as internal standards.

-

Pharmacokinetic Studies: SIL peptides can be used to accurately quantify the concentration of therapeutic proteins or protein biomarkers in preclinical and clinical studies.

-

Pathway Analysis: By quantifying changes in the abundance of key proteins within a signaling pathway, researchers can gain insights into the mechanisms of disease and the effects of drug treatment.

Experimental Protocols

Protocol 1: Synthesis of a 13C-Labeled Peptide Standard using this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical peptide "AYN[¹³C₃-A]VTQAFGR" using Fmoc-chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

-

Add DIC and Oxyma as activating agents.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When the sequence calls for the labeled alanine, use this compound.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: General Workflow for Quantitative Proteomics using a Spike-in SIL Peptide Standard

This protocol describes a general workflow for the relative and absolute quantification of a target protein using a custom-synthesized ¹³C-labeled peptide standard.

Materials:

-

Biological samples (e.g., cell lysates, tissue homogenates)

-

Synthesized and purified ¹³C-labeled peptide standard

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Protein Extraction: Extract proteins from the biological samples using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Spike-in of Labeled Standard: Add a known amount of the ¹³C-labeled peptide standard to each protein sample.

-

Reduction and Alkylation:

-

Reduce the protein disulfide bonds by adding DTT and incubating at 60°C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the samples with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

-

-

Sample Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution of 0.1% formic acid.

-

Inject the samples into the LC-MS/MS system.

-

Develop a targeted MS method (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically detect and quantify the light (endogenous) and heavy (labeled) peptide pairs.

-

-

Data Analysis:

-

Integrate the peak areas for the light and heavy peptide transitions.

-

Calculate the ratio of the light to heavy peak areas.

-

Determine the concentration of the endogenous peptide based on the known concentration of the spiked-in heavy peptide standard.

-

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Example of Quantitative Data for a Target Protein

| Sample Group | Replicate | Endogenous Peptide Peak Area (Light) | Labeled Peptide Peak Area (Heavy) | Light/Heavy Ratio | Calculated Protein Concentration (fmol/µg) |

| Control | 1 | 1.25E+07 | 2.50E+07 | 0.50 | 5.0 |

| Control | 2 | 1.30E+07 | 2.50E+07 | 0.52 | 5.2 |

| Control | 3 | 1.28E+07 | 2.50E+07 | 0.51 | 5.1 |

| Treated | 1 | 2.45E+07 | 2.50E+07 | 0.98 | 9.8 |

| Treated | 2 | 2.55E+07 | 2.50E+07 | 1.02 | 10.2 |

| Treated | 3 | 2.50E+07 | 2.50E+07 | 1.00 | 10.0 |

Visualization of Workflows and Pathways

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Conclusion

This compound is a versatile and indispensable reagent for modern quantitative proteomics. Its application in the synthesis of stable isotope-labeled peptide standards enables accurate and reproducible quantification of proteins, which is critical for advancing our understanding of complex biological systems, discovering novel biomarkers, and accelerating the development of new therapeutics. The protocols and workflows described herein provide a framework for researchers to effectively utilize this compound in their quantitative proteomics studies.

Application Note and Protocol: Techniques for Fmoc Deprotection of 13C Labeled Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection strategies in the synthesis of complex peptides.[1][2] The incorporation of stable isotope-labeled amino acids, such as 13C labeled alanine, is a critical technique for quantitative proteomics, metabolic studies, and the characterization of drug-target interactions. This document provides a detailed protocol for the efficient Fmoc deprotection of 13C labeled alanine. The chemical principles and reaction mechanism of Fmoc deprotection are identical for both isotopically labeled and unlabeled amino acids.[] This protocol outlines the standard procedures using piperidine in N,N-dimethylformamide (DMF), methods for monitoring reaction completion, and quantitative data to guide researchers in achieving high-yield deprotection for the successful synthesis of isotopically labeled peptides.

Principle of Fmoc Deprotection

The Fmoc group is an acid-stable protecting group that is readily cleaved under mild basic conditions.[2][4] The deprotection process proceeds via a β-elimination mechanism.[5][6] The reaction is initiated by a base, typically a secondary amine like piperidine, which abstracts the acidic proton on the C9 position of the fluorenyl ring.[7][8][9] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[5][8] The highly reactive DBF electrophile is subsequently scavenged by the excess amine base to form a stable adduct, preventing side reactions with the newly deprotected N-terminus of the peptide.[1][8]

The presence of a 13C isotope in the alanine side chain does not significantly alter the electronic environment or the reactivity of the Fmoc group. Therefore, the established protocols for unlabeled Fmoc-alanine are directly applicable to its 13C labeled counterpart.

Caption: Mechanism of Fmoc deprotection of 13C labeled alanine.

Data Presentation: Fmoc Deprotection Parameters

The following table summarizes typical quantitative data for Fmoc deprotection reactions in solid-phase peptide synthesis. These parameters are generally applicable for Fmoc-alanine, including its 13C labeled variant.

| Parameter | Value | Solvent | Notes |

| Deprotection Reagent Concentration | 20% (v/v) Piperidine | DMF or NMP | A concentration of 20-50% piperidine is commonly used.[9][10] |

| Alternative Deprotection Reagents | 1-5% (v/v) DBU | DMF or NMP | DBU is a stronger, non-nucleophilic base that can accelerate deprotection.[8][11] |

| 20% (v/v) 4-Methylpiperidine (4MP) | DMF | A less toxic alternative to piperidine with similar efficiency.[7] | |

| 10% (w/v) Piperazine (PZ) | 9:1 DMF/Ethanol | Another alternative to piperidine.[7] | |

| Reaction Time | 5 - 20 minutes | DMF | Typically, two treatments are performed (e.g., 1 x 5 min and 1 x 15 min).[1] |

| Monitoring Wavelength (UV-Vis) | ~300-302 nm | DMF | For quantification of the dibenzofulvene-piperidine adduct.[12] |

| Expected Yield | >99% | - | Deprotection is typically a high-yield reaction. Incomplete deprotection can lead to deletion sequences.[7] |

Experimental Protocols

This section provides detailed methodologies for the Fmoc deprotection of 13C labeled alanine as part of a solid-phase peptide synthesis workflow.

Materials and Reagents

-

Fmoc-L-[3-13C]-Alanine loaded resin (e.g., Wang, Rink Amide)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Dichloromethane (DCM), ACS grade

-

Methanol (MeOH), ACS grade

-

Solid-phase peptide synthesis vessel (fritted glass or plastic)

-

Shaker or rocker

-

Vacuum filtration apparatus

-

UV-Vis Spectrophotometer (for optional monitoring)

Standard Fmoc Deprotection Protocol

This protocol is suitable for manual solid-phase peptide synthesis.

-

Resin Swelling:

-

Place the Fmoc-(13C)Ala-resin in the synthesis vessel.

-

Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

-

Initial DMF Wash:

-

Drain the swelling solvent using vacuum filtration.

-

Wash the resin with DMF (3 x 10 mL per gram of resin), ensuring the resin is fully suspended during each wash.

-

-

Fmoc Deprotection:

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the 20% piperidine/DMF solution to the swollen resin (10 mL per gram of resin).

-

Agitate the mixture for 5-7 minutes at room temperature.[10]

-

Drain the deprotection solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[1]

-

Drain the deprotection solution.

-

-

Thorough Washing:

-

Wash the resin thoroughly with DMF (5-6 x 10 mL per gram of resin) to remove all traces of piperidine and the DBF-piperidine adduct.[10]

-

Wash the resin with DCM (3 x 10 mL per gram of resin).

-

Wash the resin with MeOH (3 x 10 mL per gram of resin).

-

Finally, wash the resin again with DMF (3 x 10 mL per gram of resin) to prepare for the next coupling step.

-

Monitoring the Deprotection Reaction

A. UV-Vis Spectroscopic Monitoring:

The completion of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[5]

-

Collect the filtrate from the two deprotection steps.

-

Dilute an aliquot of the combined filtrate with DMF.

-

Measure the absorbance at approximately 301 nm.

-

The deprotection is considered complete when the absorbance of the second deprotection solution is significantly lower than the first, indicating that most of the Fmoc group was removed in the first step.

B. Kaiser Test (Qualitative Test for Primary Amines):

The Kaiser test can be used to confirm the presence of the free N-terminal amine after deprotection.

-

Take a small sample of the resin beads (a few beads are sufficient) after the final DMF wash.

-

Wash the beads with ethanol and dry them.

-